N'-[(2S)-1-[[(2S)-1-[3-[[(12aS)-8-methoxy-6-oxo-12a,13-dihydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]-5-[[(12aS)-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]anilino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]hexanediamide
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Overview
Description
The compound “N’-[(2S)-1-[[(2S)-1-[3-[[(12aS)-8-methoxy-6-oxo-12a,13-dihydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]-5-[[(12aS)-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]anilino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]hexanediamide” is a complex organic molecule. Compounds of this nature often have significant applications in medicinal chemistry, particularly in the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of various intermediate compounds. Each step requires specific reaction conditions, such as temperature, pressure, and pH, as well as the use of catalysts or reagents to drive the reactions to completion.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This process would require optimization to ensure high yield and purity, as well as cost-effectiveness. Techniques such as continuous flow chemistry might be employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
This compound may undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen or removal of hydrogen.
Reduction: Addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Hydrolysis: Breaking of bonds by the addition of water.
Common Reagents and Conditions
Common reagents used in these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acids or bases for hydrolysis reactions. Reaction conditions would vary depending on the specific reaction being carried out.
Major Products
The major products formed from these reactions would depend on the specific functional groups present in the compound and the nature of the reagents used.
Scientific Research Applications
This compound could have a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: As a potential therapeutic agent for treating various diseases.
Industry: As a precursor for the production of other valuable chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its molecular structure and the biological targets it interacts with. It might bind to specific proteins or enzymes, altering their activity and thereby affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other benzodiazepine derivatives or indole-based molecules. These compounds would share some structural features but might differ in their specific functional groups or overall molecular architecture.
Uniqueness
The uniqueness of this compound would lie in its specific combination of functional groups and the resulting biological activity. This could make it particularly valuable for certain applications, such as targeting specific diseases or biological pathways.
Properties
Molecular Formula |
C60H61N9O12 |
---|---|
Molecular Weight |
1100.2 g/mol |
IUPAC Name |
N'-[(2S)-1-[[(2S)-1-[3-[[(12aS)-8-methoxy-6-oxo-12a,13-dihydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]-5-[[(12aS)-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]anilino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]hexanediamide |
InChI |
InChI=1S/C60H61N9O12/c1-34(64-54(71)16-10-9-15-53(70)61-19-20-67-55(72)17-18-56(67)73)57(74)65-35(2)58(75)66-40-22-36(32-80-51-28-45-43(26-49(51)78-3)59(76)68-41(30-62-45)24-38-11-5-7-13-47(38)68)21-37(23-40)33-81-52-29-46-44(27-50(52)79-4)60(77)69-42(31-63-46)25-39-12-6-8-14-48(39)69/h5-8,11-14,17-18,21-23,26-30,34-35,41-42,63H,9-10,15-16,19-20,24-25,31-33H2,1-4H3,(H,61,70)(H,64,71)(H,65,74)(H,66,75)/t34-,35-,41-,42-/m0/s1 |
InChI Key |
ARZPUSPNNAYGKH-RCAQRAEBSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)NC1=CC(=CC(=C1)COC2=C(C=C3C(=C2)N=C[C@@H]4CC5=CC=CC=C5N4C3=O)OC)COC6=C(C=C7C(=C6)NC[C@@H]8CC9=CC=CC=C9N8C7=O)OC)NC(=O)CCCCC(=O)NCCN1C(=O)C=CC1=O |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC1=CC(=CC(=C1)COC2=C(C=C3C(=C2)N=CC4CC5=CC=CC=C5N4C3=O)OC)COC6=C(C=C7C(=C6)NCC8CC9=CC=CC=C9N8C7=O)OC)NC(=O)CCCCC(=O)NCCN1C(=O)C=CC1=O |
Origin of Product |
United States |
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